molecular formula C25H21N3O B4876025 (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B4876025
M. Wt: 379.5 g/mol
InChI Key: RHVGMOZRHXXTBH-XSFVSMFZSA-N
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Description

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide: is an organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 9-position of the carbazole core through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through a condensation reaction between a cyanoacetic acid derivative and an appropriate amine under basic conditions.

    Coupling of the Carbazole and Prop-2-enamide Moieties: The final step involves coupling the carbazole core with the prop-2-enamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole core or the prop-2-enamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

    Materials Science: Carbazole derivatives are known for their optoelectronic properties and can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

    Biology: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industry: The compound may have applications in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide: Lacks the methyl group at the 9-position of the carbazole core.

    (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)prop-2-enamide: Lacks the N-(1-phenylethyl) substituent.

    (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-phenylprop-2-enamide: Has a phenyl group instead of the N-(1-phenylethyl) substituent.

Uniqueness

The uniqueness of (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-(9-methylcarbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17(19-8-4-3-5-9-19)27-25(29)20(16-26)14-18-12-13-24-22(15-18)21-10-6-7-11-23(21)28(24)2/h3-15,17H,1-2H3,(H,27,29)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVGMOZRHXXTBH-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
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(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
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(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 5
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide

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